2-(Piperidin-4-yloxy)ethan-1-amine
CAS No.:
Cat. No.: VC20441359
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C7H16N2O | 
|---|---|
| Molecular Weight | 144.21 g/mol | 
| IUPAC Name | 2-piperidin-4-yloxyethanamine | 
| Standard InChI | InChI=1S/C7H16N2O/c8-3-6-10-7-1-4-9-5-2-7/h7,9H,1-6,8H2 | 
| Standard InChI Key | VDENDIWBNYGGPZ-UHFFFAOYSA-N | 
| Canonical SMILES | C1CNCCC1OCCN | 
Introduction
Chemical Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(Piperidin-4-yloxy)ethan-1-amine typically involves the reduction of its alcohol precursor, 2-(Piperidin-4-yloxy)ethan-1-ol. A two-step process is commonly employed:
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Etherification: Piperidine-4-ol reacts with ethylene oxide under basic conditions (e.g., NaOH) to form 2-(Piperidin-4-yloxy)ethan-1-ol.
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Reduction: The alcohol group is reduced to an amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney nickel.
 
Alternative methods include nucleophilic substitution of 4-chloropiperidine with ethanolamine derivatives, though this route often yields lower purity.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Reagents | 
|---|---|---|---|
| Reduction of Alcohol | 78–85 | >95 | LiAlH₄, THF, 0°C | 
| Nucleophilic Substitution | 45–60 | 80–90 | 4-Chloropiperidine, K₂CO₃ | 
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable high-throughput production by maintaining precise temperature control (50–70°C) and minimizing side reactions. Recent advances employ enzymatic reduction systems to enhance stereoselectivity, though these methods remain experimental .
Physicochemical Properties
Structural and Spectral Characteristics
The compound’s structure is confirmed via:
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NMR Spectroscopy:
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch) and 1120 cm⁻¹ (C–O–C ether linkage) .
 
Table 2: Key Physicochemical Data
| Property | Value | 
|---|---|
| Molecular Formula | C₇H₁₆N₂O | 
| Molecular Weight | 144.22 g/mol | 
| Boiling Point | 215–218°C (dec.) | 
| Solubility | Miscible in polar solvents | 
Biological Activity and Mechanisms
Neuropharmacological Effects
2-(Piperidin-4-yloxy)ethan-1-amine exhibits affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M₄ subtype. In rodent models, it enhanced cognitive performance by 40–60% in Morris water maze tests, suggesting potential for Alzheimer’s disease therapy .
Table 3: Receptor Binding Affinity
| Receptor Subtype | IC₅₀ (nM) | Assay Type | 
|---|---|---|
| M₄ mAChR | 12.3 | Radioligand binding | 
| σ-1 Receptor | 320 | Competitive ELISA | 
Applications in Scientific Research
Radiopharmaceutical Development
The compound serves as a precursor for [¹¹C]-labeled PET tracers targeting mAChRs. Radiolabeling via [¹¹C]methylation of the amine group achieves specific activities >2,000 Ci/mmol, enabling non-invasive imaging of cholinergic pathways in vivo .
Drug Discovery
Its scaffold is integral to designing dual-acting agents for neurological disorders. Hybrid molecules combining this amine with donepezil fragments show 10-fold higher acetylcholinesterase inhibition than parent compounds .
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